2-(Boc-amino)-4-methylpentylamine
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Overview
Description
2-(Boc-amino)-4-methylpentylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-methylpentylamine typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium bicarbonate. The reaction proceeds as follows:
- The amine attacks the carbonyl carbon of the Boc2O, forming a tetrahedral intermediate.
- The intermediate collapses, releasing carbon dioxide and forming the Boc-protected amine.
This reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature until completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-4-methylpentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
2-(Boc-amino)-4-methylpentylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds where selective protection of the amino group is required.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-4-methylpentylamine primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, releasing the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amino group during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-amino)-4-methylpentylamine: Features a carbobenzyloxy (Cbz) protecting group instead of Boc.
2-(Fmoc-amino)-4-methylpentylamine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
2-(Boc-amino)-4-methylpentylamine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is essential .
Properties
IUPAC Name |
tert-butyl N-(1-amino-4-methylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNGQAKAKFXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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